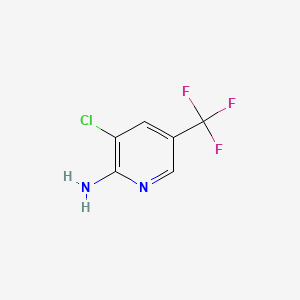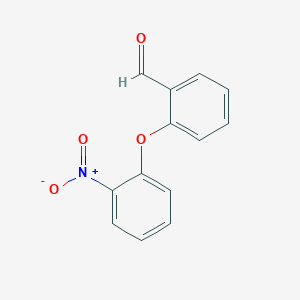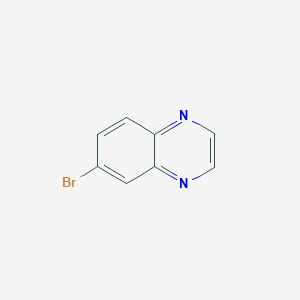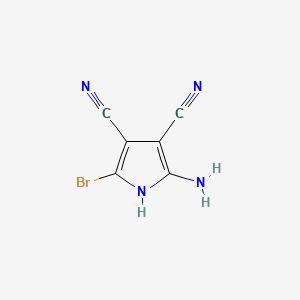
N-cyclopropyl-2-hydroxybenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds like N-Cyclopropyl-2-hydroxybenzamide involves complex reactions, including cyclopropanation and the use of diazo precursors for constructing cyclopropyl-fused heterocycles. A notable method involves N-heterocyclic carbenes (NHCs) catalyzing diastereo- and enantioselective hydroacylation of cyclopropenes, yielding acylcyclopropanes with structural value (Liu et al., 2011). Additionally, cyclopropylidene intermediates have been synthesized through reactions involving cyclopropenes and transition metal catalysts (Archambeau et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Cyclopropyl-2-hydroxybenzamide has been characterized by X-ray diffraction and spectroscopic data, providing insights into the crystal packing and hydrogen bonding within these molecules (Saeed et al., 2010). These analyses are crucial for understanding the compound's reactivity and interactions.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- N-cyclopropyl-2-hydroxybenzamide Derivatives in Cancer Research : A study focused on the development of niclosamide derivatives, including compounds related to N-cyclopropyl-2-hydroxybenzamide, for potential use as anticancer agents. These compounds were tested against various human cancer cells, including breast, prostate, cervical cancer, and leukemia cells, showing significant cytotoxicity and activity in NFκB and mitochondria transmembrane potential assays (Tang et al., 2017).
Antimicrobial and Antiparasitic Properties
- Novel Derivatives against Parasites : Research on N-benzoyl-2-hydroxybenzamides, closely related to N-cyclopropyl-2-hydroxybenzamide, found that these compounds were effective against the protozoan parasite Toxoplasma gondii. The study's lead compound displayed robust activity against the parasite and suggested potential as a scaffold for developing improved inhibitors of T. gondii (Fomovska et al., 2012).
- Antibacterial Activity of Derivatives : A study synthesized chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, including compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide, demonstrating good antibacterial activity against Gram-positive bacteria (Ienascu et al., 2022).
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization of Derivatives : The synthesis of new 2-amino-N-hydroxybenzamide derivatives, including structural analysis, showcased the potential for various applications, including their role in antimicrobial activities (Mahesh et al., 2015).
- Copper-Catalyzed Cyclopropylation : A method was developed for copper-catalyzed Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate, which enables N-cyclopropylation of certain molecules, demonstrating the importance of N-cyclopropyl-2-hydroxybenzamide in medicinal chemistry (Derosa et al., 2018).
Bioactivation and Biosensing Applications
- Bioactivation in Drug Discovery : The bioactivation of cyclopropyl rings, a feature in some compounds related to N-cyclopropyl-2-hydroxybenzamide, was studied in the context of hepatitis C virus inhibitors, highlighting the importance of understanding the metabolic pathways of such compounds (Zhuo et al., 2018).
- Biosensor Development : A study described the development of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of biomolecules, indicating the potential of N-cyclopropyl-2-hydroxybenzamide derivatives in biosensing technologies (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)10(13)11-7-5-6-7/h1-4,7,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBOEZQGCFECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356378 | |
| Record name | N-cyclopropyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-hydroxybenzamide | |
CAS RN |
440111-82-0 | |
| Record name | N-cyclopropyl-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)






![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)


